molecular formula C20H17ClN4O3S B2727367 5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450344-16-8

5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B2727367
CAS No.: 450344-16-8
M. Wt: 428.89
InChI Key: JROVCVFKYXCCCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography , which can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is often reactive, and the amide linkage could potentially participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

Synthesis and Structural Characterization

  • Structural Characterization : N. Burcu Arslan, C. Kazak, and F. Aydın (2015) carried out a detailed structural characterization of related nitrobenzamide compounds, utilizing techniques like NMR, IR, XRD, and DFT calculations. This study provides insights into the molecular geometries and vibrational frequencies relevant to compounds like 5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide (N. Burcu Arslan, C. Kazak, & F. Aydın, 2015).

  • Chemical Reactions and Derivatives : Research by R. Fusco and S. Rossi (1958) and others delved into the chemical reactions of similar compounds, providing insights into the formation of new classes of compounds and their subsequent transformations, which can be relevant to understanding the behavior of this compound in various chemical contexts (R. Fusco & S. Rossi, 1958).

  • Molecular Dynamics and Simulation Studies : Studies like those by Samridhi Thakral et al. (2020) on similar benzamide derivatives included molecular docking and dynamic simulation, shedding light on the potential interactions and stability of such compounds at a molecular level (Samridhi Thakral, R. Narang, M. Kumar, & Vikramjeet Singh, 2020).

  • Pharmacological Activities : While focusing on excluding drug use and dosage information, it's noteworthy that some studies, like those by Mohamed M. Abdulla et al. (2013), explored the synthesis and pharmacological activities of similar compounds. Such research can provide a foundational understanding of the chemical properties and potential applications of this compound (Mohamed M. Abdulla, A. Amr, M. Al-Omar, Azza A. Hussain, & A. Shalaby, 2013).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological targets it interacts with. Unfortunately, without more specific information, it’s difficult to predict the potential mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to predict the potential hazards associated with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential applications .

Properties

IUPAC Name

5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-11-4-3-5-17(12(11)2)24-19(15-9-29-10-16(15)23-24)22-20(26)14-8-13(21)6-7-18(14)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROVCVFKYXCCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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